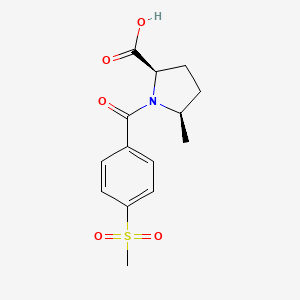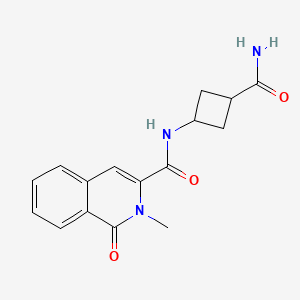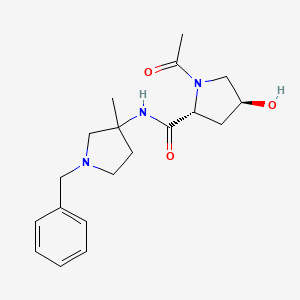
(2R,5R)-5-methyl-1-(4-methylsulfonylbenzoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-5-methyl-1-(4-methylsulfonylbenzoyl)pyrrolidine-2-carboxylic acid, also known as MMBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MMBC is a pyrrolidine derivative that acts as an agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes.
Wirkmechanismus
(2R,5R)-5-methyl-1-(4-methylsulfonylbenzoyl)pyrrolidine-2-carboxylic acid acts as an agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are involved in the regulation of pain, inflammation, and other physiological processes. This compound binds to these receptors and activates them, leading to the observed effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. This compound has also been shown to reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R,5R)-5-methyl-1-(4-methylsulfonylbenzoyl)pyrrolidine-2-carboxylic acid is its high potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological processes regulated by these receptors. However, one limitation is that this compound is not widely available and can be difficult to synthesize.
Zukünftige Richtungen
There are several potential future directions for research on (2R,5R)-5-methyl-1-(4-methylsulfonylbenzoyl)pyrrolidine-2-carboxylic acid. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of this compound's effects on other physiological processes beyond pain, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (2R,5R)-5-methyl-1-(4-methylsulfonylbenzoyl)pyrrolidine-2-carboxylic acid involves several steps, including the reaction of 4-methylsulfonylbenzoyl chloride with 2-pyrrolidinone to form 4-methylsulfonylbenzoyl pyrrolidin-2-one. The resulting compound is then reacted with L-alanine methyl ester hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
(2R,5R)-5-methyl-1-(4-methylsulfonylbenzoyl)pyrrolidine-2-carboxylic acid has been studied for its potential use as a therapeutic agent for a variety of medical conditions, including pain, inflammation, and neurological disorders. Research has shown that this compound has analgesic and anti-inflammatory effects, as well as neuroprotective properties.
Eigenschaften
IUPAC Name |
(2R,5R)-5-methyl-1-(4-methylsulfonylbenzoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-9-3-8-12(14(17)18)15(9)13(16)10-4-6-11(7-5-10)21(2,19)20/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMPRXRQQGWLF-BXKDBHETSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B7339383.png)
![(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one](/img/structure/B7339388.png)

![(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B7339392.png)
![N-[4-(pyridin-2-ylamino)cyclohexyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B7339394.png)
![[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone](/img/structure/B7339402.png)
![2-[methylsulfonyl-[[4-[2-[(2R)-oxolan-2-yl]acetyl]morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7339410.png)

![N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide](/img/structure/B7339415.png)
![(1S,3R)-2,2-dimethyl-3-[1-[[2-methyl-3-(methylsulfonylmethyl)phenyl]carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7339437.png)

